molecular formula C19H21F2N5O2 B10906946 ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Cat. No.: B10906946
M. Wt: 389.4 g/mol
InChI Key: HIBMOOAUDSOAKP-UHFFFAOYSA-N
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Description

Ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate: is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate typically involves multiple steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 3-cyclopropyl-4-(difluoromethyl)-1H-pyrazole and a suitable pyridine derivative.

    Introduction of the Ethyl Acetate Group: This step often involves esterification reactions where the pyrazolo[3,4-b]pyridine intermediate is reacted with ethyl bromoacetate under basic conditions.

    Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Optimization of Reaction Conditions: To maximize yield and minimize by-products, conditions such as temperature, solvent, and reaction time are carefully controlled.

    Scale-Up Processes: Using larger reactors and continuous flow techniques to produce the compound in bulk quantities.

    Quality Control: Ensuring the final product meets stringent purity and quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the pyrazole moiety.

    Reduction: Reduction reactions may target the difluoromethyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions on the pyrazolo[3,4-b]pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.

Major Products

    Oxidation Products: May include hydroxylated derivatives or ketones.

    Reduction Products: Could result in the formation of partially or fully reduced analogs.

    Substitution Products: Various substituted pyrazolo[3,4-b]pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

Biology and Medicine

    Pharmacological Studies: Investigated for its potential as a therapeutic agent due to its bioactive moieties.

    Drug Development: May serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

    Material Science: Applications in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate exerts its effects is likely related to its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group and the pyrazolo[3,4-b]pyridine core can enhance binding affinity and selectivity towards these targets, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-cyclopropyl-4-(trifluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate
  • Ethyl 2-[3-cyclopropyl-4-(methyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Uniqueness

The presence of the difluoromethyl group in ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate distinguishes it from similar compounds, potentially enhancing its metabolic stability and bioactivity. The cyclopropyl ring also contributes to its unique steric and electronic properties, which can affect its interaction with biological targets.

This comprehensive overview should provide a solid foundation for understanding the various aspects of ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate

Properties

Molecular Formula

C19H21F2N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C19H21F2N5O2/c1-4-28-15(27)9-26-19-16(17(24-26)11-5-6-11)12(18(20)21)7-14(22-19)13-8-25(3)23-10(13)2/h7-8,11,18H,4-6,9H2,1-3H3

InChI Key

HIBMOOAUDSOAKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CN(N=C3C)C)C(F)F)C(=N1)C4CC4

Origin of Product

United States

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